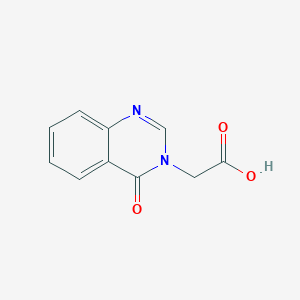

(4-Oxo-4H-quinazolin-3-yl)-acetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-oxoquinazolin-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c13-9(14)5-12-6-11-8-4-2-1-3-7(8)10(12)15/h1-4,6H,5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBBICQPTZBHLBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10352567 | |

| Record name | (4-Oxo-4H-quinazolin-3-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14663-53-7 | |

| Record name | 4-Oxo-3(4H)-quinazolineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14663-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Oxo-4H-quinazolin-3-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to Novel Synthesis of (4-Oxo-4H-quinazolin-3-yl)-acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a novel, efficient, and environmentally conscious approach for the synthesis of (4-Oxo-4H-quinazolin-3-yl)-acetic acid, a key scaffold in medicinal chemistry. The presented methodology leverages a one-pot, microwave-assisted reaction, aligning with the principles of green chemistry by minimizing reaction times and the use of hazardous solvents.

Overview of Synthetic Strategy

The synthesis of this compound is achieved through a two-step process, which can be efficiently combined into a streamlined workflow. The core of this method is the microwave-assisted, one-pot synthesis of the ethyl ester precursor, ethyl (4-oxo-4H-quinazolin-3-yl)acetate, from readily available starting materials. This is followed by a straightforward hydrolysis step to yield the final carboxylic acid.

This approach offers significant advantages over classical methods, which often involve multiple steps, harsher reaction conditions, and the isolation of intermediates. The use of microwave irradiation accelerates the reaction, leading to higher yields and purity in a fraction of the time required for conventional heating.

Experimental Protocols

One-Pot Microwave-Assisted Synthesis of Ethyl (4-oxo-4H-quinazolin-3-yl)acetate

This procedure is adapted from a green chemistry approach for the synthesis of 3-substituted-quinazolin-4(3H)-ones[1][2].

Materials:

-

Anthranilic acid

-

Triethyl orthoformate

-

Ethyl glycinate hydrochloride

-

Triethylamine (TEA)

-

Ethanol (absolute)

-

Microwave reactor

Procedure:

-

In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine anthranilic acid (5 mmol, 1.0 eq), ethyl glycinate hydrochloride (6 mmol, 1.2 eq), and triethyl orthoformate (6 mmol, 1.2 eq) in absolute ethanol (5 mL).

-

To the suspension, add triethylamine (6 mmol, 1.2 eq) dropwise to neutralize the hydrochloride and liberate the free amino ester.

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the reaction mixture at 120°C for 30 minutes.

-

After the reaction is complete, allow the vessel to cool to room temperature.

-

Pour the reaction mixture over crushed ice (50 g) with stirring.

-

Collect the resulting precipitate by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from ethanol to afford pure ethyl (4-oxo-4H-quinazolin-3-yl)acetate as a white solid.

Hydrolysis of Ethyl (4-oxo-4H-quinazolin-3-yl)acetate

Materials:

-

Ethyl (4-oxo-4H-quinazolin-3-yl)acetate

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Water

-

Hydrochloric acid (1N)

Procedure:

-

Dissolve ethyl (4-oxo-4H-quinazolin-3-yl)acetate (1 mmol, 1.0 eq) in a mixture of THF (10 mL) and water (5 mL).

-

Add lithium hydroxide (2 mmol, 2.0 eq) to the solution and stir the mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the THF under reduced pressure.

-

Dilute the remaining aqueous solution with water (10 mL) and acidify to pH 2-3 with 1N HCl.

-

Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis, based on analogous reactions reported in the literature.

| Step | Product | Yield (%) | Melting Point (°C) |

| One-pot synthesis | Ethyl (4-oxo-4H-quinazolin-3-yl)acetate | 75-85 | 138-140 |

| Hydrolysis | This compound | >90 | 295 |

Visualization of Workflow and Synthetic Pathway

Synthetic Pathway

Experimental Workflow

References

Spectroscopic data (NMR, IR, Mass Spec) of (4-Oxo-4H-quinazolin-3-yl)-acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Oxo-4H-quinazolin-3-yl)-acetic acid is a derivative of the quinazolinone heterocyclic system, a scaffold of significant interest in medicinal chemistry and drug discovery. The quinazolinone core is found in numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This technical guide provides a detailed overview of the spectroscopic data, a plausible experimental protocol for its synthesis, and its application as a linker in Proteolysis Targeting Chimeras (PROTACs).

Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.30 | s | 1H | H2 (quinazolinone ring) |

| ~8.15 | d | 1H | H5 (quinazolinone ring) |

| ~7.85 | t | 1H | H7 (quinazolinone ring) |

| ~7.70 | d | 1H | H8 (quinazolinone ring) |

| ~7.55 | t | 1H | H6 (quinazolinone ring) |

| ~5.00 | s | 2H | -CH₂- (acetic acid moiety) |

| ~11.0-13.0 | br s | 1H | -COOH (carboxylic acid) |

Note: Predicted chemical shifts are for a solution in a deuterated solvent such as DMSO-d₆. The carboxylic acid proton is exchangeable with D₂O.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~170.0 | -COOH (carbonyl) |

| ~161.0 | C4 (C=O of quinazolinone) |

| ~148.0 | C8a |

| ~145.0 | C2 |

| ~135.0 | C7 |

| ~128.0 | C5 |

| ~127.5 | C6 |

| ~127.0 | C4a |

| ~121.0 | C8 |

| ~48.0 | -CH₂- (acetic acid moiety) |

Note: Predicted chemical shifts are for a solution in a deuterated solvent such as DMSO-d₆.

Table 3: Predicted IR and Mass Spectrometry Data

| Spectroscopic Technique | Characteristic Peaks/Signals |

| IR (Infrared) Spectroscopy | ~3300-2500 cm⁻¹ (broad, O-H stretch of carboxylic acid)~1720 cm⁻¹ (C=O stretch of carboxylic acid)~1680 cm⁻¹ (C=O stretch of quinazolinone amide)~1610, 1580, 1480 cm⁻¹ (C=C and C=N stretching of aromatic rings) |

| Mass Spectrometry (MS) | Expected [M+H]⁺: 205.0608 (for C₁₀H₈N₂O₃)Expected [M-H]⁻: 203.0462 (for C₁₀H₈N₂O₃) |

Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process, which is a common strategy for the preparation of 3-substituted quinazolin-4-ones. A plausible synthetic route is outlined below.

Synthesis of this compound

Step 1: Synthesis of 2-Aminobenzamide

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve anthranilic acid in a suitable solvent like tetrahydrofuran (THF).

-

Activation: Cool the solution to 0°C in an ice bath. Add a coupling agent such as 1,1'-carbonyldiimidazole (CDI) portion-wise and stir the mixture for 1-2 hours at this temperature.

-

Amination: Bubble ammonia gas through the solution or add a solution of aqueous ammonia dropwise while maintaining the temperature at 0°C.

-

Work-up: After the reaction is complete (monitored by TLC), remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water.

Step 2: Synthesis of Quinazolin-4(3H)-one

-

Reaction Setup: In a round-bottom flask, mix 2-aminobenzamide with an excess of formic acid.

-

Cyclization: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by TLC.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution. Filter the solid, wash with cold water, and dry to obtain quinazolin-4(3H)-one.

Step 3: N-Alkylation to yield this compound

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve quinazolin-4(3H)-one in a polar aprotic solvent like dimethylformamide (DMF).

-

Deprotonation: Add a strong base such as sodium hydride (NaH) portion-wise at 0°C. Stir the mixture until the evolution of hydrogen gas ceases.

-

Alkylation: Add a solution of ethyl bromoacetate in DMF dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir overnight.

-

Hydrolysis: After the alkylation is complete, quench the reaction with water. Add a solution of sodium hydroxide and heat the mixture to hydrolyze the ester.

-

Work-up: Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The crude product can be collected by filtration and purified by recrystallization.

Application in PROTAC Technology

This compound is utilized as a linker molecule in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker plays a crucial role in a PROTAC's efficacy by connecting the target-binding and E3 ligase-binding moieties and orienting them correctly for the ternary complex formation.

Below is a diagram illustrating the general workflow of synthesizing a PROTAC using this compound as a component of the linker.

Caption: PROTAC Synthesis Workflow.

This workflow demonstrates the sequential coupling of the target protein ligand and the E3 ligase ligand to the linker derived from this compound. The carboxylic acid group of the linker is typically activated first to facilitate amide bond formation.

Conclusion

This compound is a valuable building block in medicinal chemistry, particularly in the burgeoning field of targeted protein degradation. While experimental spectroscopic data remains elusive in the public domain, its structural features can be reliably predicted. The synthetic protocols for its preparation are well-established within the broader context of quinazolinone chemistry. Its application as a PROTAC linker underscores its importance for researchers and scientists in the development of novel therapeutics.

(4-Oxo-4H-quinazolin-3-yl)-acetic acid: A Technical Whitepaper on its Putative Mechanisms of Action

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental evidence detailing the specific mechanism of action for (4-Oxo-4H-quinazolin-3-yl)-acetic acid is limited in publicly available scientific literature. This document provides an in-depth overview of the well-established mechanisms of action for the broader class of quinazolinone derivatives. The information presented herein is intended to serve as a foundational guide for research and development, inferring potential activities of this compound based on its structural class.

Introduction to the Quinazolinone Scaffold

The quinazolinone core is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its broad spectrum of pharmacological activities.[1][2][3] Derivatives of this structure have been extensively investigated and developed for various therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant therapies.[4][5][6] The versatility of the quinazolinone ring system allows for substitutions at multiple positions, leading to a wide array of compounds with diverse biological targets and mechanisms of action.[1][7] this compound, the subject of this paper, belongs to this versatile class of compounds. While it has been noted as a useful compound in biological studies and as a linker in PROTACs (Proteolysis Targeting Chimeras), a detailed elucidation of its intrinsic mechanism of action remains an area of active investigation.[8][9][10]

Potential Mechanisms of Action Based on Quinazolinone Derivatives

The biological effects of quinazolinone derivatives are diverse and target multiple cellular pathways. The following sections detail the most prominent mechanisms of action reported for this class of compounds.

Anticancer Activity

Quinazolinone derivatives have demonstrated significant potential as anticancer agents through various mechanisms.[1][2]

-

Epidermal Growth Factor Receptor (EGFR) Inhibition: A primary mechanism for the anticancer activity of some quinazolinones is the inhibition of EGFR tyrosine kinase.[1] Overexpression of EGFR is common in many cancers, leading to uncontrolled cell proliferation. Quinazolinone-based drugs like Gefitinib are approved for clinical use and function as EGFR inhibitors.

-

Tubulin Polymerization Inhibition: Certain quinazolinone analogs interfere with microtubule dynamics by inhibiting tubulin polymerization, a critical process for cell division.[4][11] This disruption leads to mitotic arrest and subsequent apoptosis in cancer cells.

-

Induction of Apoptosis: Many quinazolinone derivatives induce programmed cell death (apoptosis) in cancer cells.[2] This can be achieved through modulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from mitochondria and the activation of caspases.[2]

-

Cell Cycle Arrest: These compounds can halt the cell cycle at various checkpoints, preventing cancer cells from progressing through division.[1]

-

PI3K/AKT Pathway Inhibition: The PI3K/AKT signaling pathway is a crucial regulator of cell survival and proliferation that is often dysregulated in cancer. Some quinazolinones have been shown to inhibit this pathway.[1]

-

Dual PARP1 and BRD4 Inhibition: Recent research has focused on developing dual-target inhibitors. One study detailed quinazolin-4(3H)-one derivatives that co-target Poly(ADP-ribose) polymerase-1 (PARP1) and Bromodomain-containing protein 4 (BRD4), demonstrating a synergistic antitumor effect in breast cancer models.[12]

Aldose Reductase Inhibition

Aldose reductase is a key enzyme in the polyol pathway, which is implicated in diabetic complications. A series of novel this compound derivatives have been synthesized and evaluated as potent aldose reductase inhibitors.[13][14]

Analgesic Activity

Specific quinazolinone derivatives have been investigated for their pain-relieving properties. For instance, the compound 4-[4-oxo-(4H)-quinazolin-3-yl]-benzoic acid (PK-66) has demonstrated significant analgesic effects.[15] Studies suggest that its mechanism involves the modulation of:

-

Adrenergic System: Particularly through interaction with alpha-2 adrenergic receptors.[15]

-

Dopaminergic System: The analgesic activity is also mediated by the dopaminergic system.[15]

Interestingly, the analgesic effect of PK-66 appears to be independent of opioid receptors.[15]

Anti-inflammatory and Antiallergic Activity

The anti-inflammatory properties of quinazolinones are well-documented.[5] Furthermore, a series of (E)-3-(4-oxo-4H-quinazolin-3-yl)-2-propenoic acids have been identified as potent antiallergy agents, evaluated through the rat passive cutaneous anaphylaxis (PCA) test.[16]

Quantitative Data on Quinazolinone Derivatives

The following table summarizes key quantitative data for various quinazolinone derivatives, highlighting their potency against different biological targets.

| Compound Class/Derivative | Target | Assay | Potency (IC50/Ki) | Reference |

| 2-(4-[(2-[(4-methylpiperazin-1-yl)methyl]-4-oxoquinazolin-3(4H)-ylimino)methyl]phenoxy)acetic acid | Aldose Reductase | In vitro enzyme inhibition | Ki = 61.20 ± 10.18 nM | [13][14] |

| 4-[4-oxo-(4H)-quinazolin-3-yl]-benzoic acid (PK-66) | Analgesia | Thermal irritation model in rats | Effective dose = 1 mg/kg (intraperitoneal) | [15] |

| Quinazolin-4(3H)-one derivatives | PARP1 / BRD4 | Enzymatic assays | Micromolar range | [12] |

| (E)-3-[6-(methylthio)-4-oxo-4H-quinazolin-3-yl]-2-propenoic acid | Antiallergy | Rat passive cutaneous anaphylaxis (PCA) | Orally active and most potent in series | [16] |

| 4(3H)-QLO derivative (Compound 36) | AKT1 | Cell viability (MCF-7 cells) | IC50 = 72.22 µM | [17] |

| 4(3H)-QLO derivative (Compound 66) | Fusarium graminearum | Antifungal activity | EC50 = 0.76 µg/mL | [17] |

Experimental Protocols

This section provides an overview of the methodologies used in key experiments cited in the literature for quinazolinone derivatives.

Aldose Reductase Inhibition Assay

-

Objective: To determine the inhibitory potency of test compounds against aldose reductase.

-

Enzyme Source: Partially purified rat lens aldose reductase.

-

Procedure:

-

The reaction mixture typically contains NADPH, a substrate (e.g., DL-glyceraldehyde), and the enzyme in a suitable buffer (e.g., sodium phosphate buffer).

-

The test compound, dissolved in a solvent like DMSO, is added to the mixture at various concentrations.

-

The reaction is initiated by the addition of the substrate.

-

The rate of NADPH oxidation is monitored spectrophotometrically by measuring the decrease in absorbance at 340 nm.

-

The concentration of the compound that causes 50% inhibition of the enzyme activity (IC50) is calculated.

-

For determining the inhibition constant (Ki), Lineweaver-Burk plots are generated by measuring reaction rates at different substrate and inhibitor concentrations.[13]

-

In Vivo Analgesic Activity (Thermal Irritation Model)

-

Objective: To assess the pain-relieving effects of a compound in an animal model.

-

Animal Model: Rats.

-

Procedure:

-

Baseline pain sensitivity is measured using a device that applies a controlled thermal stimulus (e.g., a hot plate or tail-flick apparatus). The time taken for the animal to respond (e.g., licking its paw or flicking its tail) is recorded as the pain threshold.

-

The test compound (e.g., PK-66 at 1 mg/kg) is administered, typically via intraperitoneal injection.

-

The pain threshold is measured again at specific time points after drug administration (e.g., 1, 2, 4, and 6 hours).

-

An increase in the pain threshold compared to the baseline indicates an analgesic effect.

-

To investigate the mechanism, pharmacological analyzers (e.g., naloxone, yohimbine, chlorpromazine) can be administered prior to the test compound to observe any modulation of its analgesic effect.[15]

-

Cell Viability Assay (MTT Assay)

-

Objective: To determine the cytotoxic effects of compounds on cancer cell lines.

-

Cell Lines: e.g., MCF-7 (breast cancer), L929 (normal fibroblast).

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

-

After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

The plates are incubated to allow viable cells to metabolize the MTT into formazan crystals.

-

The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (concentration causing 50% inhibition of cell growth) is determined.[13]

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the mechanism of action of quinazolinone derivatives.

References

- 1. mdpi.com [mdpi.com]

- 2. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eipublication.com [eipublication.com]

- 4. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. researchgate.net [researchgate.net]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. This compound | 14663-53-7 [chemicalbook.com]

- 9. biorbyt.com [biorbyt.com]

- 10. This compound - Immunomart [immunomart.com]

- 11. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and biological evaluation of quinazolin-4(3H)-one derivatives co-targeting poly(ADP-ribose) polymerase-1 and bromodomain containing protein 4 for breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Novel acetic acid derivatives containing quinazolin-4(3H)-one ring: Synthesis, in vitro, and in silico evaluation of potent aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. EXPERIMENTAL STUDY OF PAIN-RELIEVING MECHANISMS OF 4-[4-OXO-(4H)-QUINAZOLIN-3-YL]-BENZOIC ACID (PK-66 COMPOUND) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. (E)-3-(4-Oxo-4H-quinazolin-3-yl)-2-propenoic acids, a new series of antiallergy agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]

Biological activity of (4-Oxo-4H-quinazolin-3-yl)-acetic acid derivatives

An In-depth Technical Guide on the Biological Activity of (4-Oxo-4H-quinazolin-3-yl)-acetic acid Derivatives

Introduction

The quinazolinone scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a wide array of biological activities.[1][2][3] Specifically, derivatives of this compound have garnered significant attention from researchers due to their potent and diverse pharmacological effects. These compounds serve as crucial intermediates in the synthesis of molecules designed to target key enzymes and receptors implicated in various disease pathologies.[4] This technical guide provides a comprehensive overview of the principal biological activities associated with these derivatives—namely anticancer, anti-inflammatory, and antimicrobial effects—supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological and experimental frameworks.

Anticancer Activity

Derivatives of this compound have been extensively investigated for their potential as anticancer agents.[1][5][6] A primary mechanism of action for many of these compounds is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a critical role in regulating cell growth, proliferation, and survival.[7][8][9] Overexpression or mutation of EGFR is a hallmark of many cancers, making it a key therapeutic target.[9]

Mechanism of Action: EGFR Inhibition

EGFR signaling is initiated by the binding of a ligand (like EGF), which causes the receptor to dimerize and autophosphorylate its tyrosine kinase domain. This triggers downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, ultimately promoting cell proliferation and inhibiting apoptosis. Quinazolinone derivatives act as ATP-competitive inhibitors, binding to the ATP-binding site within the EGFR kinase domain and blocking the signaling cascade that leads to tumor growth.[8][9]

Caption: EGFR signaling pathway and the inhibitory action of quinazolinone derivatives.

The anticancer effects also manifest through other mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest, often at the G2/M or G1/S phase.[1][10][11]

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic and antiproliferative activities of these derivatives are commonly evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) and growth inhibition (GI₅₀) values are key metrics for quantifying efficacy.

| Compound ID/Series | Cancer Cell Line | Activity Metric | Value (µM) | Reference |

| Compound 6d | MCF-7 (Breast) | IC₅₀ | 1.58 | [7] |

| Compound 6d | EGFR Kinase | IC₅₀ | 0.77 | [7] |

| Compound 6d | NCI-H460 (Lung) | GI₅₀ | 0.789 | [10][12] |

| Compound 6d | EGFR Kinase | IC₅₀ | 0.069 | [10][12] |

| Compound 8b | EGFR Kinase | IC₅₀ | 0.00137 | [8] |

| Compound 101 | L1210 (Leukemia) | IC₅₀ | 5.8 | [1] |

| Compound 19 | MCF-7 (Breast) | IC₅₀ | >100 | [13][14] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and proliferation.

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: An MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to an untreated control. The IC₅₀ value is determined by plotting cell viability against compound concentration.[11][14]

Caption: General experimental workflow for the MTT cytotoxicity assay.

Anti-inflammatory Activity

Quinazolinone derivatives, including those with the this compound core, exhibit significant anti-inflammatory properties.[15] The mechanism is often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are central to the synthesis of prostaglandins—key mediators of inflammation.

Quantitative Data: In Vivo Anti-inflammatory Assays

The anti-inflammatory potential is typically assessed in animal models, with results measured as the percentage inhibition of inflammation compared to a control group.

| Compound Series | Animal Model | Dose | % Edema Inhibition | Reference Standard |

| Azetidinones (11-16) | Carrageenan-induced paw edema | 50 mg/kg | 24.6 - 27.3% | Phenylbutazone |

| Thiazolidinones (17-22) | Carrageenan-induced paw edema | 50 mg/kg | 22.9 - 32.5% | Phenylbutazone |

| Compounds K15, K18, K19 | Carrageenan-induced paw edema | 100 mg/kg | "Very good activity" | Diclofenac Sodium |

| Novel Quinazoline Derivative | Carrageenan-induced paw edema | 50 mg/kg | Comparable to Indomethacin | Indomethacin |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard acute inflammation model used to evaluate the efficacy of anti-inflammatory drugs.

-

Animal Grouping: Rats are divided into control, standard (e.g., Diclofenac sodium), and test groups.

-

Compound Administration: The test compounds are administered orally (p.o.) at a specific dose (e.g., 50 or 100 mg/kg). The standard drug is administered to its respective group, and the control group receives the vehicle.

-

Inflammation Induction: After a set time (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat to induce localized edema.

-

Paw Volume Measurement: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis: The percentage inhibition of edema is calculated for the treated groups relative to the control group.[16]

Antimicrobial Activity

The this compound framework has also been incorporated into compounds with notable antimicrobial activity against a range of pathogenic bacteria and fungi.[3][17][18]

Quantitative Data: Antimicrobial Susceptibility

The effectiveness of antimicrobial agents is quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), representing the lowest concentration of a drug that inhibits growth or kills the microorganism, respectively.

| Compound ID | Microorganism | Activity Metric | Value (µg/mL) |

| Compound 4a-l series | S. aureus (Gram +) | MIC | 100 - >500 |

| Compound 4a-l series | E. coli (Gram -) | MIC | 100 - >500 |

| Compound 4a-l series | A. niger (Fungus) | MIC | 200 - >500 |

| Compound A-2 | E. coli | - | "Excellent activity" |

| Compound A-3 | A. niger | - | "Excellent activity" |

| Compound A-4 | P. aeruginosa | - | "Excellent activity" |

Experimental Protocol: Broth Dilution Method for MIC Determination

This method is used to determine the MIC of an antimicrobial agent.[19]

-

Compound Preparation: A series of twofold dilutions of the test compounds are prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria) in test tubes or microtiter plates.

-

Inoculation: Each tube or well is inoculated with a standardized suspension of the target microorganism.

-

Incubation: The samples are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is identified as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the quinazolinone ring.[1]

-

Position 2: Substitution at this position is critical. Incorporating aryl groups or other heterocyclic moieties can significantly influence activity.

-

Position 3: The acetic acid group at N-3 is a key feature. Modifications of this side chain, such as forming amides or esters, can modulate the compound's properties.

-

Quinazolinone Core (Positions 6, 7, 8): The presence of electron-withdrawing groups, such as halogens (e.g., bromo, chloro) or nitro groups, on the benzene ring of the quinazolinone core often enhances anticancer and anti-inflammatory activity.[7][20]

Caption: Key structure-activity relationships for this compound derivatives.

Conclusion

Derivatives of this compound represent a versatile and highly promising class of pharmacologically active compounds. Their demonstrated efficacy as anticancer agents, primarily through EGFR inhibition, as well as their potent anti-inflammatory and antimicrobial activities, underscores their therapeutic potential. Future research focused on optimizing the substitution patterns on the quinazolinone scaffold, guided by the structure-activity relationships outlined herein, is expected to yield novel drug candidates with enhanced potency and selectivity for a range of challenging diseases.

References

- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms [mdpi.com]

- 2. Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synyhesis and Antibacterial Activities of New 3-Amino-2-Methyl-Quinazolin-4 (3h)-One Derivatives [article.sapub.org]

- 4. This compound [myskinrecipes.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Design, Synthesis and Antitumor Activities of Novel Quinazolinone Derivatives as Potential EGFR Inhibitors [jstage.jst.go.jp]

- 8. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. benthamdirect.com [benthamdirect.com]

- 12. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Novel acetic acid derivatives containing quinazolin-4(3H)-one ring: Synthesis, in vitro, and in silico evaluation of potent aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

- 17. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]

- 18. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

In Silico Modeling of (4-Oxo-4H-quinazolin-3-yl)-acetic acid Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in silico modeling of interactions involving the (4-Oxo-4H-quinazolin-3-yl)-acetic acid scaffold. While direct computational studies on the parent compound are limited in publicly available literature, extensive research on its derivatives provides a robust framework for understanding its potential biological interactions. This document outlines the common molecular targets, associated signaling pathways, detailed computational methodologies, and quantitative data derived from studies on closely related analogues.

Introduction to the (4-Oxo-4H-quinazolin-3-yl) Scaffold

The quinazolinone ring system is a prominent scaffold in medicinal chemistry, known for its wide array of biological activities, including anticancer, anti-inflammatory, and antidiabetic properties.[1][2][3][4] The addition of an acetic acid moiety at the 3-position, creating this compound, provides a key functional group for interaction with biological targets and serves as a versatile linker in the development of novel therapeutics, such as proteolysis-targeting chimeras (PROTACs).[5] In silico modeling techniques, including molecular docking and molecular dynamics simulations, are crucial for elucidating the binding modes and affinities of these compounds, thereby guiding the design of more potent and selective drug candidates.

Key Biological Targets and Signaling Pathways

In silico and in vitro studies of this compound derivatives have identified several key protein targets. The inhibition of these targets can modulate critical signaling pathways implicated in various diseases.

Epidermal Growth Factor Receptor (EGFR)

Quinazolinone derivatives are well-known inhibitors of EGFR, a receptor tyrosine kinase that plays a central role in cell proliferation and survival.[1][6] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT pathways, which promote cell growth and inhibit apoptosis.[6][7]

Caption: EGFR Signaling Pathway and Quinazolinone Inhibition.

Matrix Metalloproteinase-13 (MMP-13)

MMP-13, a collagenase, is a key enzyme in the degradation of extracellular matrix, particularly type II collagen in cartilage.[8] Its overexpression, often stimulated by pro-inflammatory cytokines like IL-1β and TNF-α, is implicated in the pathogenesis of osteoarthritis.[8] Inhibiting MMP-13 is a therapeutic strategy to prevent cartilage degradation.

Caption: MMP-13 Activation and Inhibition by Quinazolinones.

Aldose Reductase (AR)

Aldose reductase is the rate-limiting enzyme of the polyol pathway, which converts glucose to sorbitol.[7] Under hyperglycemic conditions, this pathway is overactivated, leading to sorbitol accumulation, osmotic stress, and depletion of NADPH. This contributes to diabetic complications. Acetic acid derivatives of quinazolin-4(3H)-one have been identified as potent inhibitors of aldose reductase.[9][10][11]

Caption: Polyol Pathway and Aldose Reductase Inhibition.

Quantitative Data from In Silico and In Vitro Studies

The following tables summarize quantitative data for derivatives of this compound against various targets. This data is essential for structure-activity relationship (SAR) studies and for validating in silico models.

Table 1: Aldose Reductase Inhibition Data

| Compound ID | Derivative Structure | Target | Assay Type | Ki (nM) | Reference |

| 19 | 2-(4-[(2-[(4-methylpiperazin-1-yl)methyl]-4-oxoquinazolin-3(4H)-ylimino)methyl]phenoxy)acetic acid | Aldose Reductase | In Vitro Enzyme Assay | 61.20 ± 10.18 | [12],[13] |

Table 2: Anticancer and Kinase Inhibition Data

| Compound Class | Target | Assay Type | IC50 (µM) | Reference |

| 4-Arylamino-quinazoline derivatives | EGFRwt | Kinase Assay | 0.0008 | [6] |

| 4-Arylamino-quinazoline derivatives | EGFRT790M/L858R | Kinase Assay | 0.0027 | [6] |

| N-(Thiazolidin-3-yl)benzamides | MCF-7 Cell Line | MTT Assay | 0.040 - 0.050 | [14] |

| N-benzyl substituted quinazolin-4(3H)-ones | CDK2 | Kinase Assay | 0.173 ± 0.012 |

Experimental Protocols for In Silico Modeling

Detailed and rigorous computational protocols are fundamental to obtaining reliable and reproducible results. Below are generalized, yet detailed, methodologies for molecular docking and molecular dynamics simulations, which are commonly employed in the study of quinazolinone derivatives.

Molecular Docking Workflow

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction patterns.

Caption: General Workflow for Molecular Docking Studies.

Detailed Steps:

-

Receptor Preparation:

-

The 3D crystal structure of the target protein (e.g., EGFR, MMP-13, Aldose Reductase) is obtained from the Protein Data Bank (PDB).

-

The protein structure is prepared by removing water molecules, co-crystallized ligands, and any non-essential ions.

-

Polar hydrogens are added, and Gasteiger charges are computed. The prepared protein is saved in a PDBQT file format for use with AutoDock.[15]

-

-

Ligand Preparation:

-

The 2D structure of the this compound derivative is drawn using chemical drawing software and converted to a 3D structure.

-

The ligand's geometry is optimized using a suitable force field.

-

Gasteiger charges are computed, non-polar hydrogens are merged, and rotatable bonds are defined. The final structure is saved in PDBQT format.[8][16]

-

-

Grid Generation:

-

A grid box is defined to encompass the active site of the receptor. The coordinates are typically centered on the position of a co-crystallized ligand or a predicted binding pocket.

-

Grid parameter files are generated to pre-calculate the interaction energies for various atom types.[14]

-

-

Docking Execution:

-

Molecular docking is performed using software such as AutoDock Vina. The program systematically samples different conformations of the ligand within the defined grid box.

-

A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for each pose.

-

-

Analysis of Results:

-

The resulting docking poses are ranked based on their binding energies.

-

The lowest energy conformation is selected as the most probable binding mode.

-

Interactions between the ligand and the receptor, such as hydrogen bonds and hydrophobic interactions, are analyzed and visualized using software like PyMOL or Discovery Studio.[14]

-

Molecular Dynamics (MD) Simulation Workflow

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, assessing its stability and the persistence of key interactions.

Caption: General Workflow for Molecular Dynamics Simulations.

Detailed Steps:

-

System Preparation:

-

The best-docked protein-ligand complex is used as the starting structure.

-

A suitable force field (e.g., AMBER, CHARMM) is chosen to describe the atomic interactions.

-

Topology files for both the protein and the ligand are generated. Ligand parameterization may be required using tools like the Antechamber module in AMBER.

-

-

Solvation and Ionization:

-

The complex is placed in a periodic box of a defined shape (e.g., cubic).

-

The box is filled with explicit water molecules (e.g., TIP3P).

-

Ions (e.g., Na+, Cl-) are added to neutralize the system's overall charge.[17]

-

-

Energy Minimization:

-

The system's energy is minimized to remove steric clashes and unfavorable geometries. This is typically done using a steepest descent or conjugate gradient algorithm.[18]

-

-

Equilibration:

-

The system is gradually heated to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

-

The pressure is then stabilized to the desired level (e.g., 1 bar) under constant pressure (NPT ensemble). Positional restraints on the protein and ligand are often applied and gradually released during this phase.

-

-

Production MD:

-

A production simulation is run for a specified duration (e.g., 100 ns) without restraints. The trajectory of atomic coordinates is saved at regular intervals.

-

-

Trajectory Analysis:

-

The stability of the complex is assessed by calculating the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over time.

-

The flexibility of individual residues is analyzed using the Root Mean Square Fluctuation (RMSF).

-

The persistence of key interactions, such as hydrogen bonds, is monitored throughout the simulation.

-

Conclusion

In silico modeling serves as an indispensable tool in the exploration of the this compound scaffold and its derivatives for drug discovery. By leveraging molecular docking and molecular dynamics simulations, researchers can effectively predict binding modes, estimate binding affinities, and understand the dynamic stability of ligand-receptor interactions. The data and methodologies presented in this guide, derived from studies on closely related quinazolinone derivatives, provide a comprehensive framework for initiating and conducting computational investigations into this promising class of compounds. Future studies focusing specifically on the parent this compound are warranted to further elucidate its unique interaction profile and therapeutic potential.

References

- 1. GROMACS tutorial | Biomolecular simulations [ebi.ac.uk]

- 2. What is The Polyol Pathway? - Creative Proteomics [creative-proteomics.com]

- 3. Physiological and Pathological Roles of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 11. The Role of Aldose Reductase in Polyol Pathway: An Emerging Pharmacological Target in Diabetic Complications and Associated Morbidities - Gupta - Current Pharmaceutical Biotechnology [edgccjournal.org]

- 12. Regulation of matrix metalloproteinase-13 in cancer: Signaling pathways and non-coding RNAs in tumor progression and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 13. GROMACS Tutorials [mdtutorials.com]

- 14. youtube.com [youtube.com]

- 15. sites.ualberta.ca [sites.ualberta.ca]

- 16. medium.com [medium.com]

- 17. scribd.com [scribd.com]

- 18. Molecular dynamics simulation of a small protein using GROMACS — GROMACS tutorials https://tutorials.gromacs.org documentation [tutorials.gromacs.org]

(4-Oxo-4H-quinazolin-3-yl)-acetic acid: A Scrutiny of its Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Oxo-4H-quinazolin-3-yl)-acetic acid is a heterocyclic organic compound belonging to the quinazolinone class of molecules. This scaffold is of significant interest in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives. This technical guide provides a comprehensive overview of the potential therapeutic targets of this compound and its analogues, with a focus on anticancer and enzyme inhibitory activities. The document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways and workflows to facilitate further research and drug development efforts in this area. While much of the available data pertains to derivatives of the core molecule, it provides a strong foundation for exploring the therapeutic utility of this compound itself.

Potential Therapeutic Targets

The quinazolinone scaffold is a versatile pharmacophore, and derivatives of this compound have been investigated for a range of therapeutic applications. The primary areas of interest include oncology and the inhibition of specific enzymes involved in metabolic diseases.

Anticancer Activity

Quinazolinone derivatives are widely recognized for their potential as anticancer agents.[1][2] Their mechanism of action often involves the inhibition of key proteins in cancer cell signaling pathways.

-

Epidermal Growth Factor Receptor (EGFR): Many quinazoline-based compounds are potent inhibitors of EGFR, a receptor tyrosine kinase that is often overactivated in various cancers, leading to uncontrolled cell growth and proliferation.[1]

-

RAF Kinase: This is another crucial enzyme in the MAPK/ERK signaling pathway, which is frequently dysregulated in cancer. Certain quinazolinone derivatives have shown inhibitory activity against RAF kinase.

-

Poly(ADP-ribose)polymerase-1 (PARP-1): PARP-1 is an enzyme critical for DNA repair. Its inhibition is a promising strategy for cancer therapy, particularly in combination with DNA-damaging agents. Some quinazoline derivatives have been identified as PARP-1 inhibitors.[3]

-

Aurora Kinase A: This enzyme plays a vital role in cell cycle regulation, and its inhibition can lead to apoptosis in cancer cells. Quinazolin-4(3H)-one derivatives have been developed as inhibitors of Aurora Kinase A.[4]

Enzyme Inhibition

Beyond cancer-related kinases, derivatives of this compound have been shown to inhibit other classes of enzymes.

-

Aldose Reductase (AR): This enzyme is a key component of the polyol pathway, which is implicated in the pathogenesis of diabetic complications. Several novel acetic acid derivatives containing the quinazolin-4(3H)-one ring have been synthesized and evaluated as potent aldose reductase inhibitors.[5]

Neurological and Other Activities

-

Analgesic Effects: A related compound, 4-[4-oxo-(4h)-quinazolin-3-yl]-benzoic acid, has demonstrated significant analgesic effects in preclinical models. The mechanism of action appears to involve the adrenergic (specifically alpha-2 adrenergic receptors), dopaminergic, and GABAergic systems, but not opioid receptors.

-

Antiallergic Properties: Certain derivatives, such as (E)-3-(4-oxo-4H-quinazolin-3-yl)-2-propenoic acids, have been evaluated for their antiallergic activity in rat models.

Quantitative Data

The following tables summarize the available quantitative data for the biological activity of various derivatives of this compound. It is important to note that this data does not pertain to the parent compound itself but to its modified analogues.

Table 1: Anticancer Activity of Quinazolinone Derivatives

| Compound Class | Cell Line(s) | Activity Metric | Value | Reference(s) |

| Fluoro-quinazolinone derivative (125) | MCF-7 | IC50 | 12.44 ± 5.73 µM | [2] |

| Fluoro-quinazolinone derivative (125) | MDAMB-231 | IC50 | 0.43 ± 0.02 µM | [2] |

| Quinazolin-4(3H)-one hydrazides (3a-j) | MCF-7 | IC50 | 0.20 to 0.84 µM | [6] |

| Quinazolin-4(3H)-one hydrazides (3a-j) | A2780 | IC50 | 0.14 to 3.00 µM | [6] |

| 3-[[(6-Chloro-3-phenyl-4(3H)-quinazolinone-2-yl)mercaptoacetyl]hydrazono]-5-fluoro-1H-2-indolinone (5o) | UO-31 (Renal Cancer) | log10GI50 | -6.68 | [7] |

Table 2: Aldose Reductase Inhibitory Activity of Quinazolinone Derivatives

| Compound Class | Enzyme Source | Activity Metric | Value | Reference(s) |

| 2-(4-[(2-[(4-methylpiperazin-1-yl)methyl]-4-oxoquinazolin-3(4H)-ylimino)methyl]phenoxy)acetic acid (Compound 19) | Not Specified | KI | 61.20 ± 10.18 nM | [5] |

| Thiophene-containing quinazolin-4(3H)-one-thiazolidine-4-one hybrid (Compound 11) | Not Specified | IC50 | 10.19 µM | [8] |

| Cyclohexyl-substituted quinazolin-4(3H)-one derivative (Compound 9) | Not Specified | Ki | 0.064 µM | [9][10] |

Experimental Protocols

This section provides an overview of the methodologies used in the cited research for evaluating the biological activity of this compound derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard for screening the cytotoxic activity of chemical compounds.[11]

Protocol Outline:

-

Cell Seeding: Cancer cell lines (e.g., MCF-7, HCT 15) and normal cell lines (e.g., VERO) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (derivatives of this compound) and incubated for a specified period (typically 48 or 72 hours). A positive control (e.g., a known anticancer drug) and a negative control (vehicle) are included.

-

MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are incubated for a further 3-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

Formazan Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 540 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Aldose Reductase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the aldose reductase enzyme.

Protocol Outline:

-

Enzyme Preparation: Aldose reductase is typically isolated and purified from a tissue source, such as rat lens homogenate.

-

Reaction Mixture Preparation: A reaction mixture is prepared in a cuvette containing a phosphate buffer (pH 6.2), NADPH (a cofactor), the lens supernatant containing the enzyme, and the test compound at various concentrations.

-

Initiation of Reaction: The enzymatic reaction is initiated by adding the substrate, DL-glyceraldehyde.

-

Spectrophotometric Measurement: The activity of aldose reductase is determined by measuring the decrease in absorbance at a specific wavelength as NADPH is oxidized to NADP+. The rate of this reaction is monitored over time.

-

Inhibition Calculation: The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the test compound to the rate in its absence. The IC50 value is then determined from a dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially targeted by this compound derivatives and a general workflow for evaluating their therapeutic index.

Caption: Simplified EGFR signaling pathway and the inhibitory action of quinazolinone derivatives.

Caption: The polyol pathway and inhibition of Aldose Reductase by quinazolinone derivatives.

Caption: A general experimental workflow for the development of quinazolinone-based therapeutic agents.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. While direct biological activity data for this specific compound is limited in the public domain, the extensive research on its derivatives strongly suggests potential for potent and selective activity against a range of therapeutic targets, particularly in the fields of oncology and metabolic diseases. The information compiled in this guide serves as a valuable resource for researchers, providing a foundation for further investigation into the therapeutic applications of this intriguing molecule and its analogues. Future studies should focus on the direct evaluation of this compound and the elucidation of its specific mechanisms of action to fully realize its therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel acetic acid derivatives containing quinazolin-4(3H)-one ring: Synthesis, in vitro, and in silico evaluation of potent aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and primary cytotoxicity evaluation of 3-[[(3-phenyl-4(3H)-quinazolinone-2-yl)mercaptoacetyl]hydrazono]-1H-2-indolinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and evaluation of aldose reductase inhibition of new thiazolidine-quinazoline hybrids through in vitro and in silico approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and aldose reductase inhibition assessment of novel Quinazolin-4(3H)-one derivatives with 4-Bromo-2-Fluorobenzene functionality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Advent of a Versatile Scaffold: The Discovery and History of (4-Oxo-4H-quinazolin-3-yl)-acetic acid

For Researchers, Scientists, and Drug Development Professionals

The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among its vast array of derivatives, (4-Oxo-4H-quinazolin-3-yl)-acetic acid stands out as a pivotal intermediate and a molecule of significant interest. This technical guide delves into the discovery, history, and core methodologies associated with this compound, providing a comprehensive resource for professionals in drug development and chemical research.

A Historical Perspective: The Genesis of Quinazolinones

The journey of quinazolinones began in the late 19th century. The first derivative of the quinazoline family was synthesized in 1869 by Griess , who reacted cyanogen with anthranilic acid. This pioneering work laid the foundation for the exploration of this new class of heterocyclic compounds.

A significant milestone in the history of the quinazolinone core structure was the development of the Niementowski quinazoline synthesis in 1895 . This method, which involves the reaction of anthranilic acid with amides, became a fundamental and widely adopted strategy for constructing the 4-oxo-3,4-dihydroquinazoline ring system. The parent quinazoline molecule itself was first synthesized in the same year by Bischler and Lang, with an alternative synthesis route being reported by Gabriel in 1903.

Synthetic Strategies: Crafting the Core Structure

The synthesis of this compound and its derivatives generally relies on well-established cyclization and substitution reactions. A common and illustrative approach involves a two-step process starting from anthranilic acid.

General Synthesis Workflow

Methodological & Application

Application Notes and Protocols for (4-Oxo-4H-quinazolin-3-yl)-acetic acid In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Oxo-4H-quinazolin-3-yl)-acetic acid and its derivatives represent a versatile class of heterocyclic compounds with a wide spectrum of biological activities. The quinazolinone scaffold is a privileged structure in medicinal chemistry, known to exhibit anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties.[1][2][3] These notes provide detailed protocols for key in vitro assays to evaluate the therapeutic potential of this class of compounds.

Key In Vitro Applications & Protocols

Aldose Reductase Inhibition Assay

Application: To assess the potential of this compound derivatives in mitigating diabetic complications by inhibiting aldose reductase, a key enzyme in the polyol pathway.[4][5]

Experimental Protocol: In Vitro Aldose Reductase (AR) Inhibition Assay

This protocol is adapted from studies on novel acetic acid derivatives containing the quinazolin-4(3H)-one ring.[4][5]

1. Enzyme and Substrate Preparation:

- Recombinant human or rat aldose reductase (AR) can be used.

- Prepare a stock solution of the enzyme in a suitable buffer (e.g., phosphate buffer, pH 6.2).

- Substrates and cofactors: DL-glyceraldehyde (substrate) and β-NADPH (cofactor). Prepare fresh solutions in the assay buffer.

2. Test Compound Preparation:

- Dissolve the this compound derivative in a suitable solvent (e.g., DMSO) to make a stock solution.

- Prepare serial dilutions of the test compound to determine the IC50 value.

3. Assay Procedure:

- The assay is performed in a 96-well microplate format.

- To each well, add the following in order:

- Phosphate buffer

- NADPH solution

- Test compound solution (or vehicle control)

- Aldose reductase enzyme solution

- Incubate the mixture at room temperature for a specified time (e.g., 10 minutes).

- Initiate the reaction by adding the substrate (DL-glyceraldehyde).

- Monitor the decrease in absorbance at 340 nm over time using a microplate reader. This corresponds to the oxidation of NADPH.

4. Data Analysis:

- Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control.

- Plot the percentage of inhibition against the logarithm of the compound concentration.

- Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) from the dose-response curve.

- Further kinetic studies (e.g., Lineweaver-Burk plots) can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive).[4]

Data Presentation: Aldose Reductase Inhibitory Activity

| Compound ID | Target Enzyme | IC50 (nM) | Ki (nM) | Reference Compound (IC50/Ki) |

| Compound 19 Derivative | Aldose Reductase | - | 61.20 ± 10.18 | Epalrestat |

| User's Compound | Aldose Reductase | Data | Data | Epalrestat |

Note: The provided Ki value is for a specific derivative, 2-(4-[(2-[(4-methylpiperazin-1-yl)methyl]-4-oxoquinazolin-3(4H)-ylimino)methyl]phenoxy)acetic acid.[4][5]

Signaling Pathway: Polyol Pathway and Aldose Reductase Inhibition

Caption: Inhibition of Aldose Reductase in the Polyol Pathway.

Cytotoxicity Assay (MTT Assay)

Application: To evaluate the cytotoxic (anti-cancer) potential of this compound derivatives against various cancer cell lines.

Experimental Protocol: MTT Cell Proliferation Assay

This protocol is based on methodologies used for evaluating quinazolinone derivatives against cancer cell lines such as MCF-7, HepG2, and Caco-2.[6][7]

1. Cell Culture:

- Culture the desired cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics.[8]

- Maintain the cells in a humidified incubator at 37°C with 5% CO2.

2. Cell Seeding:

- Harvest the cells using trypsin-EDTA and perform a cell count.

- Seed the cells into 96-well plates at a density of approximately 1 x 10^5 cells/mL and incubate overnight to allow for cell attachment.[6]

3. Compound Treatment:

- Prepare a stock solution of the test compound in DMSO.

- Make serial dilutions of the compound in the cell culture medium.

- Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

- Incubate the plates for 48 hours.[7]

4. MTT Assay:

- After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 3-4 hours.

- The viable cells will reduce the yellow MTT to purple formazan crystals.

- Add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

- Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

5. Data Analysis:

- Calculate the percentage of cell viability for each concentration relative to the vehicle control.

- Plot the percentage of viability against the logarithm of the compound concentration.

- Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Data Presentation: Cytotoxic Activity of Quinazolinone Derivatives

| Compound ID | Cell Line | IC50 (µM) | Positive Control (IC50 µM) |

| Derivative 4 | Caco-2 | 23.31 ± 0.09 | Doxorubicin |

| Derivative 4 | HepG2 | 53.29 ± 0.25 | Doxorubicin |

| Derivative 4 | MCF-7 | 72.22 ± 0.14 | Doxorubicin |

| Derivative 8h | SKLU-1 | 23.09 (µg/mL) | Not specified |

| Derivative 8h | MCF-7 | 27.75 (µg/mL) | Not specified |

| Derivative 8h | HepG-2 | 30.19 (µg/mL) | Not specified |

| User's Compound | Cell Line | Data | e.g., Doxorubicin |

Note: Data is compiled from various quinazolinone derivatives.[6][7][8]

Signaling Pathway: Potential Inhibition of AKT Pathway in Cancer

Caption: Potential Inhibition of the AKT Signaling Pathway.

Antimicrobial Susceptibility Testing

Application: To determine the minimum inhibitory concentration (MIC) of this compound derivatives against various bacterial and fungal strains.

Experimental Protocol: Broth Dilution Method for MIC Determination

This protocol is a standard method for assessing the antimicrobial activity of novel compounds.[9][10][11]

1. Microorganism Preparation:

- Use standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).[9][11]

- Prepare a fresh inoculum of the microorganism and adjust its turbidity to match a 0.5 McFarland standard.

2. Compound and Media Preparation:

- Dissolve the test compound in a suitable solvent (e.g., DMSO).

- Prepare a two-fold serial dilution of the compound in a 96-well microplate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).

3. Inoculation and Incubation:

- Inoculate each well with the prepared microbial suspension.

- Include a positive control (microorganisms with no compound) and a negative control (broth only). A standard antibiotic (e.g., Ciprofloxacin) should be used as a reference.

- Incubate the plates at 37°C for 18-24 hours for bacteria, and at a suitable temperature for 48 hours for fungi.

4. MIC Determination:

- After incubation, visually inspect the plates for microbial growth (turbidity).

- The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Data Presentation: Minimum Inhibitory Concentration (MIC)

| Compound ID | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |

| User's Compound | Data | Data | Data |

| Reference Antibiotic | Data | Data | Data |

Experimental Workflow: MIC Determination

Caption: Workflow for MIC Determination via Broth Dilution.

References

- 1. mdpi.com [mdpi.com]

- 2. acgpubs.org [acgpubs.org]

- 3. Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3H)-quinazolone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Novel acetic acid derivatives containing quinazolin-4(3H)-one ring: Synthesis, in vitro, and in silico evaluation of potent aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and In vitro Cytotocxic Evaluation of New Quinazolinone Derivatives | VNU Journal of Science: Natural Sciences and Technology [js.vnu.edu.vn]

- 9. Synthesis and microbial studies of (4-oxo-thiazolidinyl) sulfonamides bearing quinazolin-4(3H)ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for High-Throughput Screening with (4-Oxo-4H-quinazolin-3-yl)-acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Oxo-4H-quinazolin-3-yl)-acetic acid is a versatile chemical scaffold belonging to the quinazolinone class of compounds. While derivatives of the quinazolinone core have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, this compound itself is notably utilized as a linker molecule in the development of Proteolysis Targeting Chimeras (PROTACs)[1][2][3]. PROTACs are bifunctional molecules that induce the degradation of specific target proteins. This document provides detailed application notes and protocols for the use of this compound in the synthesis and high-throughput screening of PROTACs.

Application Note 1: Synthesis of PROTACs using this compound as a Linker

The primary application of this compound in a high-throughput context is as a foundational element for building PROTAC libraries. A PROTAC molecule consists of three key components: a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. This compound serves as a rigid and synthetically tractable linker.

The general workflow for synthesizing a PROTAC library using this linker involves standard amide bond formation. The carboxylic acid moiety of this compound can be activated and coupled to an amine-containing E3 ligase ligand (e.g., derivatives of thalidomide for Cereblon, or VH032 for VHL). The resulting intermediate, now bearing the quinazolinone-E3 ligase ligand conjugate, can then be further functionalized at the quinazolinone core to attach a variety of target protein ligands. This modular approach allows for the rapid generation of a diverse library of PROTACs for screening.

Data Presentation: Biological Activities of Related Quinazolinone Derivatives

While specific high-throughput screening data for PROTACs utilizing the this compound linker is not publicly available, the quinazolinone scaffold is a well-established pharmacophore. The following table summarizes quantitative data for various quinazolinone derivatives against different biological targets, illustrating the therapeutic potential of this chemical class.

| Compound Class | Target | Key Finding | Reference |

| Quinazolinone-2-carboxamide derivatives | Malaria (unspecified target) | A potent inhibitor was identified that is 95-fold more active than the original hit from a phenotypic high-throughput screen. | [4] |

| 2-styryl-quinazolinone derivatives | Mycobacterium tuberculosis | One compound was found to be effective against multi-drug resistant strains. | [4] |

| Quinazolinone derivatives | HepG2, MCF-7, and Caco-2 cancer cell lines | A specific derivative showed promising cytotoxicity against all three cell lines in an MTT assay. | [4] |

| N-Substituted quinazolinone derivatives | Phosphodiesterase 7A (PDE7A) | Compounds 9 and 25 exhibited high inhibitory activity with IC50 values of 0.096 µM and 0.074 µM, respectively. | [5] |

| 4-[4-oxo-(4h)-quinazolin-3-yl]-benzoic acid (PK-66) | Adrenergic, dopaminergic, and GABAergic systems | Demonstrated analgesic effects in rat models, indicating involvement of these neurotransmitter systems. | [6] |

| (E)-3-[6-(methylthio)-4-oxo-4H-quinazolin-3-yl]-2-propenoic acid | Mast cell stabilization | The most potent compound in a series evaluated for antiallergic activity in a rat passive cutaneous anaphylaxis (PCA) test. | [7] |

| 2‐(4‐[(2‐[(4‐methylpiperazin‐1‐yl)methyl]‐4‐oxoquinazolin‐3(4H)‐ylimino)methyl]phenoxy)acetic acid | Aldose reductase | Displayed the strongest inhibitory effect with a KI value of 61.20 ± 10.18 nM. | [8][9] |

Experimental Protocols

Protocol 1: General High-Throughput Screening Workflow for PROTAC-Mediated Protein Degradation

This protocol outlines a typical workflow for screening a library of PROTACs, synthesized using linkers such as this compound, to identify compounds that induce the degradation of a target protein of interest (POI).

1. Cell Line and Reagent Preparation:

- Select a cell line that endogenously expresses the POI and the E3 ligase targeted by the PROTACs (e.g., Cereblon or VHL).

- Culture cells to 70-80% confluency in the appropriate growth medium.

- Prepare a stock solution of the PROTAC library in DMSO.

2. Compound Plating and Cell Seeding:

- Using an acoustic liquid handler, dispense nanoliter volumes of each PROTAC from the library into a 384- or 1536-well microplate to create a concentration gradient (e.g., 7-point titration).

- Seed the cells into the microplates containing the compounds at a predetermined density.

- Include appropriate controls: DMSO (negative control), a known degrader of the POI (positive control), and a proteasome inhibitor (e.g., MG132) to confirm proteasome-dependent degradation.

3. Compound Incubation:

- Incubate the plates for a predetermined time (e.g., 18-24 hours) to allow for PROTAC-induced protein degradation.

4. Detection of Protein Degradation:

- The level of the POI can be quantified using various high-throughput methods:

- High-Content Imaging: Fix and permeabilize the cells, followed by immunofluorescent staining for the POI. Use an automated microscope to image the wells and quantify the fluorescence intensity per cell.

- ELISA-based Assays: Lyse the cells and perform a sandwich ELISA to quantify the amount of the POI.

- Reporter Assays: If using a cell line with a tagged POI (e.g., HaloTag, NanoBRET), utilize the corresponding detection reagents to measure protein levels.

5. Data Analysis:

- Normalize the data to the DMSO controls.

- Fit concentration-response curves to the data for each compound to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum degradation).

- Identify hit compounds based on predefined criteria for potency and efficacy.

Protocol 2: In Vitro Aldose Reductase Inhibition Assay

This protocol is adapted from studies on quinazolinone derivatives as aldose reductase inhibitors and can be used for secondary screening or to assess off-target effects[8][9].

1. Reagent Preparation:

- Prepare a reaction buffer (e.g., 0.1 M sodium phosphate buffer, pH 6.2).

- Prepare solutions of NADPH, DL-glyceraldehyde (substrate), and purified aldose reductase enzyme.

- Prepare serial dilutions of the test compounds (and a known inhibitor like epalrestat as a positive control) in DMSO.

2. Assay Procedure:

- In a 96-well UV-transparent microplate, add the reaction buffer, NADPH, and the test compound solution.